molecular formula C29H36N6O2 B1680463 8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione CAS No. 112666-96-3

8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione

Cat. No.: B1680463
CAS No.: 112666-96-3
M. Wt: 500.6 g/mol
InChI Key: OEHQNUNEMMXGRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylamine with benzhydryl chloride under basic conditions.

    Attachment of the Purine Moiety: The piperazine derivative is then reacted with a purine precursor, such as 1-methyl-3-isobutylxanthine, under acidic conditions to form the desired compound.

    Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and cost-effectiveness. Key considerations include:

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.

    Catalyst Selection: Using appropriate catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing large-scale purification methods like distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Alter Cellular Signaling: It can influence cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-benzhydryl-2-methylpiperazin-1-yl)-3-isobutyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione

Uniqueness

This compound stands out due to its unique structural features and diverse applications. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O2/c1-21(2)20-35-27-25(28(36)32(3)29(35)37)30-24(31-27)14-15-33-16-18-34(19-17-33)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,26H,14-20H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHQNUNEMMXGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869064
Record name 8-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl}-1-methyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90749-32-9, 112666-96-3
Record name Laprafylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090749329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 9795
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112666963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAPRAFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F427P36M7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
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8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
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8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
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8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
Reactant of Route 5
8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
Reactant of Route 6
8-(4-benzhydryl-2-ethylpiperazin-1-yl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione

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